molecular formula C11H12O2 B14240609 2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- CAS No. 415902-37-3

2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)-

Cat. No.: B14240609
CAS No.: 415902-37-3
M. Wt: 176.21 g/mol
InChI Key: OJKCYERWEGKEIS-JTQLQIEISA-N
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Description

2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- is a chiral lactone compound with a furanone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmethyl-substituted precursors with suitable reagents to form the furanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone ring to more saturated structures.

    Substitution: The phenylmethyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated lactones.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5R)-: The enantiomer of the (5S)- compound, with similar but distinct properties.

  • **2(3H)-Furanone, dihydro-5-(m

Properties

CAS No.

415902-37-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(5S)-5-benzyloxolan-2-one

InChI

InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1

InChI Key

OJKCYERWEGKEIS-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)O[C@@H]1CC2=CC=CC=C2

Canonical SMILES

C1CC(=O)OC1CC2=CC=CC=C2

Origin of Product

United States

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